6-Bromoisoxazolo[4,5-c]pyridin-3-amine
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Overview
Description
6-Bromoisoxazolo[4,5-c]pyridin-3-amine is a heterocyclic compound with the molecular formula C6H4BrN3O and a molecular weight of 214.02 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position of the isoxazolo[4,5-c]pyridine ring system, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of 6-Bromoisoxazolo[4,5-c]pyridin-3-amine typically involves the formation of the isoxazole ring followed by bromination. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
6-Bromoisoxazolo[4,5-c]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like arylboronic acids in Suzuki cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromoisoxazolo[4,5-c]pyridin-3-amine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor or activator of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-Bromoisoxazolo[4,5-c]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or activating the target’s function. For example, it may inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
6-Bromoisoxazolo[4,5-c]pyridin-3-amine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure but differ in the position and type of substituents.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C6H4BrN3O |
---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
6-bromo-[1,2]oxazolo[4,5-c]pyridin-3-amine |
InChI |
InChI=1S/C6H4BrN3O/c7-5-1-4-3(2-9-5)6(8)10-11-4/h1-2H,(H2,8,10) |
InChI Key |
CMCDNRTWMOWEAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Br)C(=NO2)N |
Origin of Product |
United States |
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